molecular formula C15H29BSi B14196356 trimethyl-[(10R)-9-prop-2-enyl-9-borabicyclo[3.3.2]decan-10-yl]silane CAS No. 856675-79-1

trimethyl-[(10R)-9-prop-2-enyl-9-borabicyclo[3.3.2]decan-10-yl]silane

Cat. No.: B14196356
CAS No.: 856675-79-1
M. Wt: 248.29 g/mol
InChI Key: MVBGXWDIRQPQNY-NRXISQOPSA-N
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Description

Trimethyl-[(10R)-9-prop-2-enyl-9-borabicyclo[3.3.2]decan-10-yl]silane is a complex organosilicon compound characterized by its unique bicyclic structure. This compound contains a boron atom within its bicyclic framework, which is further functionalized with a prop-2-enyl group and a trimethylsilyl group. The presence of these functional groups and the boron atom imparts unique chemical properties to the compound, making it of interest in various fields of scientific research .

Preparation Methods

The synthesis of trimethyl-[(10R)-9-prop-2-enyl-9-borabicyclo[3.3.2]decan-10-yl]silane typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the bicyclic boron structure: This can be achieved through a Diels-Alder reaction between a suitable diene and a boron-containing dienophile.

    Introduction of the prop-2-enyl group: This step involves the functionalization of the bicyclic boron structure with a prop-2-enyl group, typically through a Grignard reaction or a similar organometallic reaction.

    Attachment of the trimethylsilyl group:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

Trimethyl-[(10R)-9-prop-2-enyl-9-borabicyclo[3.3.2]decan-10-yl]silane can undergo various types of chemical reactions, including:

    Oxidation: The boron atom in the compound can be oxidized to form boronic acids or boronate esters. Common oxidizing agents for this reaction include hydrogen peroxide and sodium perborate.

    Reduction: The compound can be reduced to form borohydrides or other reduced boron species. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The prop-2-enyl group and the trimethylsilyl group can undergo substitution reactions with various nucleophiles or electrophiles.

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boron atom typically yields boronic acids, while reduction can yield borohydrides.

Scientific Research Applications

Trimethyl-[(10R)-9-prop-2-enyl-9-borabicyclo[3.3.2]decan-10-yl]silane has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which trimethyl-[(10R)-9-prop-2-enyl-9-borabicyclo[332]decan-10-yl]silane exerts its effects depends on the specific application and the molecular targets involvedThe prop-2-enyl group can also participate in various chemical reactions, such as addition and substitution reactions, which can further modulate the compound’s activity .

Comparison with Similar Compounds

Trimethyl-[(10R)-9-prop-2-enyl-9-borabicyclo[3.3.2]decan-10-yl]silane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a boron atom, a trimethylsilyl group, and a prop-2-enyl group within a bicyclic framework, which imparts unique chemical properties and reactivity to the compound.

Properties

CAS No.

856675-79-1

Molecular Formula

C15H29BSi

Molecular Weight

248.29 g/mol

IUPAC Name

trimethyl-[(10R)-9-prop-2-enyl-9-borabicyclo[3.3.2]decan-10-yl]silane

InChI

InChI=1S/C15H29BSi/c1-5-12-16-14-10-6-8-13(9-7-11-14)15(16)17(2,3)4/h5,13-15H,1,6-12H2,2-4H3/t13?,14?,15-/m0/s1

InChI Key

MVBGXWDIRQPQNY-NRXISQOPSA-N

Isomeric SMILES

B1([C@H](C2CCCC1CCC2)[Si](C)(C)C)CC=C

Canonical SMILES

B1(C2CCCC(C1[Si](C)(C)C)CCC2)CC=C

Origin of Product

United States

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